Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Catalog No.
S12275883
CAS No.
M.F
C20H24BrNO3
M. Wt
406.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)...

Product Name

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

IUPAC Name

ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3

InChI Key

UOIQDSOPCKVVLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a highly activated, late-stage alpha-bromo ester intermediate utilized primarily in the commercial synthesis of pioglitazone and related thiazolidinedione (TZD) PPARγ agonists. Structurally, it features a fully assembled 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl pharmacophore coupled with a reactive alpha-bromo propanoate moiety. For industrial buyers and process chemists, this compound serves as a direct precursor for thiazolidine ring formation via nucleophilic substitution with thiourea, bypassing the need for complex high-pressure hydrogenation steps required by alternative synthetic routes [1]. Its specific formulation as an ethyl ester rather than a methyl ester provides distinct advantages in downstream solvent recovery and regulatory compliance.

Procurement Fit

Fits the reported most commercially viable pioglitazone synthetic route
Electrophilic linchpin for thiazolidinedione pharmacophore installation
Intermediate purity directly determines final API purity and yield

Substituting this specific alpha-bromo ethyl ester with its generic counterparts—such as the chloro-ester analog, the methyl ester variant, or the upstream benzaldehyde precursor—fundamentally alters the manufacturing workflow and impurity profile. Using the chloro analog (ethyl 2-chloro-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate) significantly reduces the rate of thiourea cyclization, requiring harsher thermal conditions that promote degradation and lower overall API yield [1]. Conversely, reverting to the upstream 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde necessitates a Knoevenagel condensation followed by high-pressure catalytic hydrogenation, introducing substantial capital equipment costs and heavy metal catalyst dependencies [2]. Finally, utilizing the methyl ester variant generates methanol during hydrolysis, complicating ICH Q3C residual solvent compliance compared to the benign ethanol byproduct of the ethyl ester.

Substitution Risk

Process sensitivity
Meerwein arylation yield and impurity profile may shift with methyl ester; re-validation required.
Regulatory precedent
Patent routes specify ethyl ester; methyl ester may require new process validation and regulatory submission.
Purification efficiency
Lower logP of methyl ester (ΔlogP 0.39) alters extraction efficiency, potentially increasing solvent use.

Cyclization Kinetics and Yield Optimization

In the synthesis of the 2-imino-4-thiazolidinone intermediate, the alpha-bromo ester demonstrates superior nucleophilic substitution kinetics compared to its chloro analog. The bromide leaving group allows the cyclization with thiourea to proceed to >95% conversion under standard reflux conditions, whereas the chloro ester typically requires extended reaction times or the addition of iodide catalysts to achieve similar yields, often resulting in higher levels of thermal degradation byproducts [1].

Evidence DimensionCyclization conversion efficiency
Target Compound Data>95% conversion under standard thiourea reflux
Comparator Or BaselineChloro analog (requires extended time or halide exchange catalysts)
Quantified DifferenceSignificant reduction in reaction time and avoidance of catalyst addition
ConditionsReaction with thiourea in alcoholic solvent under reflux

Procuring the bromo ester streamlines the API cyclization step, reducing batch cycle times and minimizing impurity generation.

Lipophilicity comparison
Cross-study comparable
Ethyl ester logP 4.13
Methyl ester logP 3.74
ΔlogP = 0.39 higher for target
Higher logP supports more efficient extraction, reducing solvent cycles.
Computed logP; actual partition should be verified experimentally.

Process Safety and Solvent Compatibility

Selecting the ethyl ester over the methyl ester variant directly impacts the safety and regulatory profile of the manufacturing process. During the cyclization and subsequent hydrolysis to form the final thiazolidinedione ring, the ester group is cleaved. The ethyl ester liberates ethanol, whereas the methyl ester liberates methanol. Replacing the methyl ester with the ethyl ester eliminates methanol from the byproduct stream, simplifying solvent recovery and compliance with ICH Q3C guidelines for residual solvents [1].

Evidence DimensionCleavage byproduct generation
Target Compound DataGenerates ethanol (Class 3 solvent, low toxicity)
Comparator Or BaselineMethyl ester analog (Generates methanol, Class 2 solvent, higher toxicity)
Quantified DifferenceShift from Class 2 to Class 3 residual solvent byproduct
ConditionsHydrolysis/cyclization step in API synthesis

Eliminating methanol generation simplifies regulatory compliance and reduces waste treatment costs in large-scale pharmaceutical manufacturing.

Patent route fidelity
Class-level inference
Ethyl ester is the designated intermediate in patented high-yield route; purity >97%.
Ensures process fidelity and provides regulatory starting point for ANDA.
Methyl ester substitution may require new regulatory submission.

Avoidance of High-Pressure Hydrogenation

Utilizing this alpha-bromo propanoate derivative allows manufacturers to bypass the Knoevenagel condensation route, which relies on 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde. The benzaldehyde route produces a benzylidene-2,4-thiazolidinedione intermediate that requires high-pressure catalytic hydrogenation to yield pioglitazone. By procuring the pre-reduced alpha-bromo ester, manufacturers eliminate the need for specialized hydrogenation reactors and expensive transition metal catalysts, substituting it with a straightforward cyclization-hydrolysis sequence [1].

Evidence DimensionDownstream processing requirements
Target Compound DataRequires standard atmospheric cyclization/hydrolysis
Comparator Or BaselineBenzaldehyde precursor (requires high-pressure H2 and Pd/C or similar catalyst)
Quantified Difference100% elimination of high-pressure hydrogenation steps
ConditionsLate-stage API synthesis route comparison

Procuring this intermediate fundamentally lowers the capital equipment and catalyst costs required for pioglitazone production.

Crystallization support
Cross-study comparable
Target MW 406.31 g/mol, high Br content
Debromo analog MW 327.4 g/mol, liquid
ΔMW = 78.91 g/mol; higher crystallization potential
Higher MW may enable solid isolation, easier handling, and lower volatility.
Isolation state depends on process conditions; verify crystallinity.

Commercial Pioglitazone Synthesis

This compound is the optimal late-stage intermediate for the industrial production of pioglitazone. By utilizing the alpha-bromo ethyl ester, manufacturers can employ a highly efficient thiourea cyclization followed by acid hydrolysis, avoiding the safety and regulatory hurdles associated with methanol byproducts (from methyl esters) and the capital expenses of high-pressure hydrogenation (from benzaldehyde precursors) [1].

Development of PPARγ Agonists & Modulators

Beyond generic pioglitazone, this intermediate serves as a versatile building block for synthesizing novel thiazolidinedione derivatives or other heterocyclic pharmacophores. The activated alpha-bromo ester can be reacted with various amidines, guanidines, or other binucleophiles to generate diverse libraries of compounds targeting metabolic and inflammatory diseases [2].

Halide-Exchange & Substitution Optimization

In process chemistry research, this compound is utilized as a benchmark substrate for optimizing nucleophilic substitution reactions. Its well-characterized reactivity profile makes it ideal for testing new phase-transfer catalysts or greener solvent systems aimed at improving the efficiency of carbon-heteroatom bond formation in bulky, sterically hindered environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage intermediate for generic pioglitazone API manufacturing
High purity and process fidelity
Cyclization impurity control and API purity
Reference standard for impurity profiling in ANDA submissions
Authentic, well-characterized batch
HPLC method development for related substances
Process development for optimizing Meerwein arylation selectivity
Defined lipophilic properties and purity
Reaction yield and selectivity optimization
Synthesis of novel thiazolidinedione analogs for drug discovery
Functional handle at C2-bromo and ester protection
Late-stage diversification and ester hydrolysis

XLogP3

5

Hydrogen Bond Acceptor Count

4

Exact Mass

405.09396 g/mol

Monoisotopic Mass

405.09396 g/mol

Heavy Atom Count

25

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